Lipophilicity (LogP) Comparison: 3-Methyl vs. 4-Methyl Regioisomer
The predicted octanol-water partition coefficient (LogP) for 4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline is 2.32 . For the 4-methylpiperidinyl regioisomer (CAS 314285-39-7), the predicted LogP is 2.4 . This difference of 0.08 LogP units, while small, reflects a measurable shift in lipophilicity arising solely from methyl group placement. Both values were calculated using the same predictive algorithm (ACD/Labs LogP). Lower lipophilicity may confer slight advantages in aqueous solubility and reduced non-specific protein binding, though no direct experimental solubility comparison is available.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.32 (predicted) |
| Comparator Or Baseline | 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline: 2.4 (predicted) |
| Quantified Difference | ΔLogP = -0.08 (target more hydrophilic) |
| Conditions | Predicted LogP using ACD/Labs algorithm; no experimental LogP data available. |
Why This Matters
Lipophilicity influences membrane permeability, solubility, and off-target binding; researchers optimizing ADME profiles may prefer the 3-methyl isomer for its marginally lower LogP.
